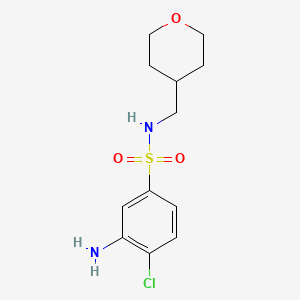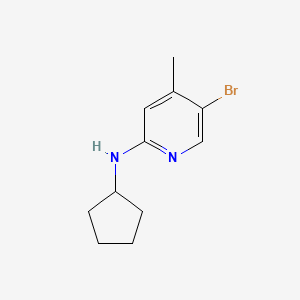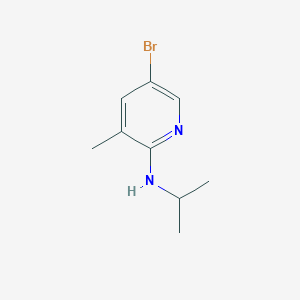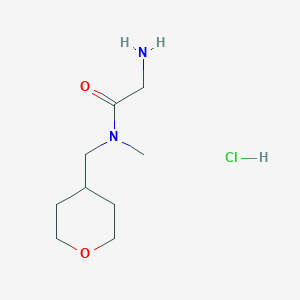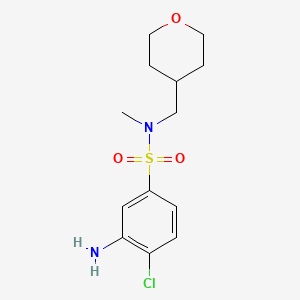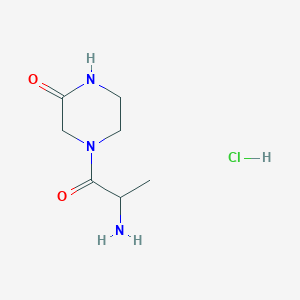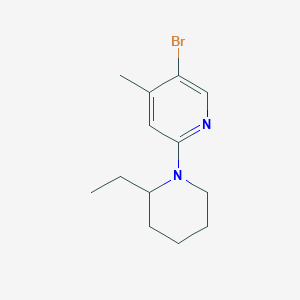
5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine
Vue d'ensemble
Description
5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine is a useful research compound. Its molecular formula is C13H13BrN2 and its molecular weight is 277.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis Techniques and Precursors The synthesis of compounds related to 5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine involves intricate chemical processes and utilizes different precursors. For instance, the synthesis of related pyrimidine and pyridine derivatives is reported to involve bromination and other complex reactions to introduce functional groups at specific positions on the pyrimidine and pyridine rings. These compounds are synthesized for various research applications, including the preparation of key pyrimidine precursors used in drug synthesis like rosuvastatin (Šterk et al., 2012). Moreover, the synthesis of 5-phenyl-2-pyridinamine, a structurally related compound, involves multi-step processes to produce quantities sufficient for biological studies (Stavenuiter et al., 1985).
Chemical Properties and Reactions The study of related pyridine-based compounds reveals insights into their chemical properties and reactions. For example, research on 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, a compound with a structure similar to the target molecule, has shown significant inhibition activity for carbon steel corrosion in acidic media. This indicates the potential application of such compounds in materials science, particularly in corrosion inhibition (El-Lateef et al., 2015).
Biological Activities Research into the biological activities of related compounds has shown various therapeutic and biochemical applications. For instance, novel pyridine derivatives synthesized via Suzuki cross-coupling reactions have exhibited significant biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such findings highlight the potential therapeutic applications of these compounds in medicine (Ahmad et al., 2017).
Antiviral Activities Certain pyrimidine analogues, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have demonstrated marked inhibitory activity against retroviruses, showcasing their potential as antiviral agents. The specific inhibitory activities against various viral enzymes and their lack of toxicity at certain concentrations make these compounds of interest in antiviral drug development (Hocková et al., 2003).
Material Science Applications In the realm of materials science, related pyridine compounds have been studied for their potential applications in light-emitting devices. For instance, heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands exhibit a wide range of emission properties, highlighting their utility in the construction of polymetallic architectures for light-emitting devices (Stagni et al., 2008).
Propriétés
IUPAC Name |
5-bromo-3-methyl-N-(2-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-5-3-4-6-12(9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILNQUQBCUPZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


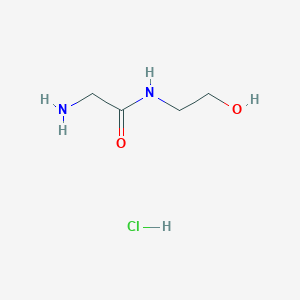
![2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525241.png)
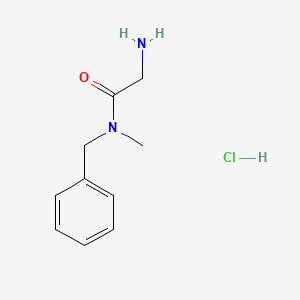
![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)
![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)
![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)
